

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) using EML425

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EML 425

Cat. No.: B15570491

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Introduction

EML425 is a potent and reversible dual inhibitor of the histone acetyltransferases (HATs) CBP and p300.[1] These enzymes play a critical role in regulating gene expression by adding acetyl groups to histone proteins, leading to a more open chromatin structure that is permissive for transcription.[2][3] By inhibiting CBP/p300, EML425 can induce a reduction in histone acetylation, such as on H4K5 and H3K9, leading to cell cycle arrest and apoptosis in cancer cells.[1] This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide effects of EML425 on histone acetylation marks. Understanding these effects is crucial for elucidating its mechanism of action and for the development of targeted epigenetic therapies.

Data Presentation

The following table summarizes hypothetical quantitative data from a ChIP-seq experiment designed to assess the effect of EML425 on H3K27ac, a common mark deposited by CBP/p300.

Treatment	Total Reads	Mapped Reads	Number of Peaks	FRiP Score (%)
Vehicle (DMSO)	50,123,456	45,612,345 (91.0%)	35,487	2.5
EML425 (10 μ M)	48,765,432	44,376,543 (91.0%)	18,976	1.3

Table 1: Summary of hypothetical ChIP-seq data for H3K27ac in response to EML425 treatment. FRiP (Fraction of Reads in Peaks) score indicates the percentage of reads that fall into called peak regions and is a measure of signal-to-noise ratio. A decrease in the number of peaks and the FRiP score for an activating histone mark like H3K27ac would be the expected outcome of treatment with a HAT inhibitor like EML425.

Experimental Protocols

Cell Culture and Treatment

- Cell Line: Human leukemia U937 cells are a suitable model as EML425 has been shown to be effective in this line.[\[1\]](#)
- Culture Conditions: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- EML425 Treatment:
 - Prepare a stock solution of EML425 in DMSO.
 - Seed U937 cells at a density of 1×10^6 cells/mL.
 - Treat cells with the desired concentration of EML425 (e.g., 1-10 μ M) or vehicle (DMSO) for a specified time (e.g., 24 hours).

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

- Cross-linking:
 - To cross-link proteins to DNA, add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
- Cell Lysis and Chromatin Shearing:
 - Harvest the cells by centrifugation and wash twice with ice-cold PBS.
 - Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors) and incubate on ice.
 - Isolate the nuclei by centrifugation.
 - Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
 - Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical for successful ChIP.
- Immunoprecipitation:
 - Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads.
 - Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac). A negative control immunoprecipitation with a non-specific IgG antibody should also be performed.
 - Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- Washes:

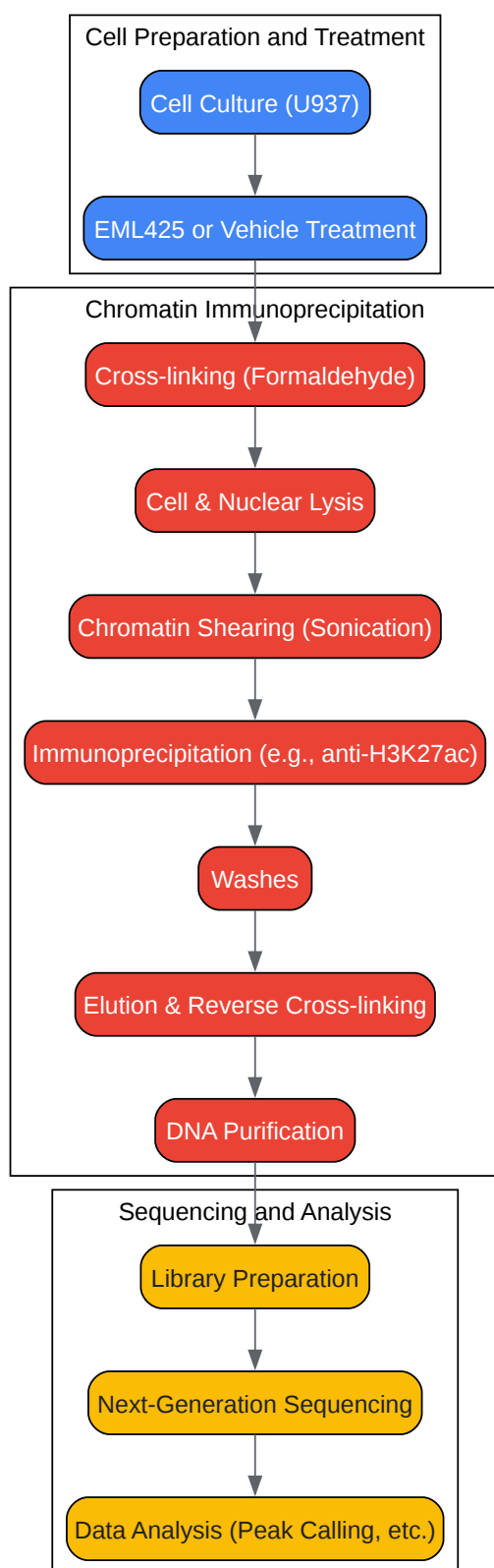
- Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
- Elution and Reverse Cross-linking:
 - Elute the chromatin complexes from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
 - Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.
 - Treat with RNase A and Proteinase K to remove RNA and proteins.
- DNA Purification:
 - Purify the ChIP DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

ChIP-seq Library Preparation and Sequencing

- Library Preparation: Prepare a sequencing library from the purified ChIP DNA and input DNA (chromatin saved before immunoprecipitation) using a commercial library preparation kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
- Sequencing: Sequence the libraries on a next-generation sequencing platform.

Visualizations

Experimental Workflow

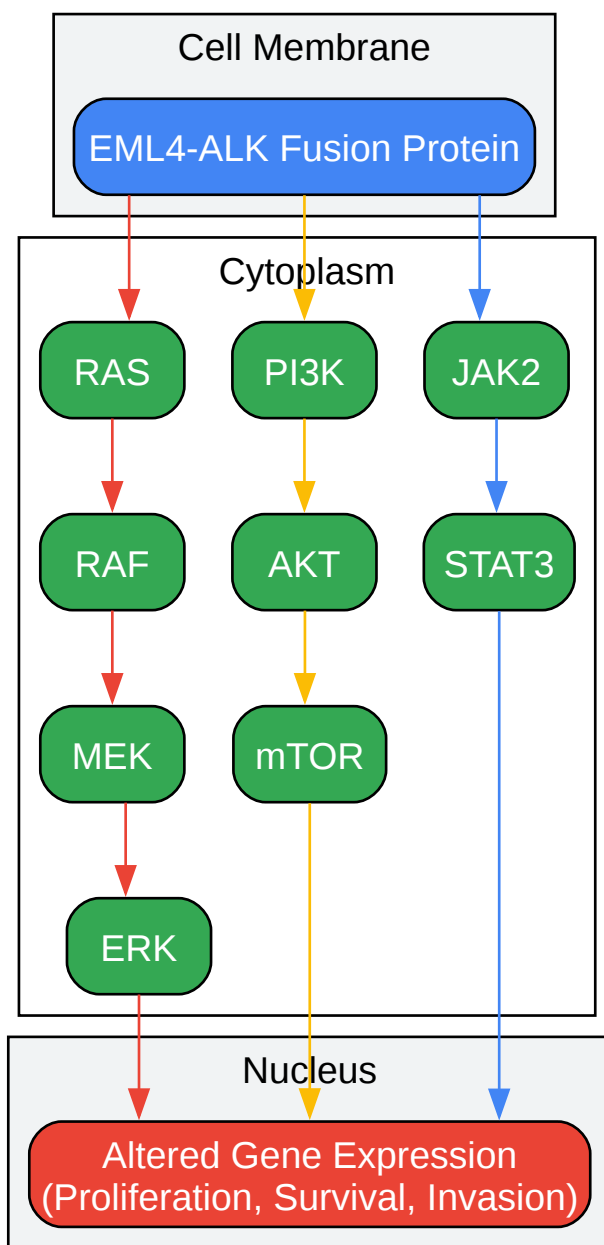


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Caption: Workflow for ChIP-seq analysis of EML425-treated cells.

Signaling Pathway

In the context of diseases where EML proteins are relevant, such as in non-small cell lung cancer with EML4-ALK fusions, understanding the downstream signaling is crucial. The EML4-ALK fusion protein activates several key oncogenic signaling pathways.



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Caption: EML4-ALK downstream signaling pathways.

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